(Z)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino cyclopropanecarboxylate

ADAMTS-5 Aggrecanase-2 Osteoarthritis

The compound (Z)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino cyclopropanecarboxylate (CAS 1025535-91-4) is a synthetic small molecule belonging to the class of sulfonylamino cyclopropanecarboxylate derivatives. It features a 4-chlorobenzenesulfonyl group linked via an ethylideneamino spacer to a cyclopropanecarboxylate ester.

Molecular Formula C12H13ClN2O4S
Molecular Weight 316.76
CAS No. 1025535-91-4
Cat. No. B2563057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino cyclopropanecarboxylate
CAS1025535-91-4
Molecular FormulaC12H13ClN2O4S
Molecular Weight316.76
Structural Identifiers
SMILESC1CC1C(=O)ON=C(CS(=O)(=O)C2=CC=C(C=C2)Cl)N
InChIInChI=1S/C12H13ClN2O4S/c13-9-3-5-10(6-4-9)20(17,18)7-11(14)15-19-12(16)8-1-2-8/h3-6,8H,1-2,7H2,(H2,14,15)
InChIKeyLHASHNXDORHBRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-[1-Amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino Cyclopropanecarboxylate (CAS 1025535-91-4): Procurement-Relevant Identity and Class


The compound (Z)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino cyclopropanecarboxylate (CAS 1025535-91-4) is a synthetic small molecule belonging to the class of sulfonylamino cyclopropanecarboxylate derivatives. It features a 4-chlorobenzenesulfonyl group linked via an ethylideneamino spacer to a cyclopropanecarboxylate ester. This scaffold is structurally related to potent ADAMTS-5 (aggrecanase-2) inhibitors [1], a class of zinc-dependent metalloproteases involved in cartilage degradation and osteoarthritis pathology [2]. The compound is primarily distributed as a research-grade chemical (purity typically ≥97%) for use as a building block or pharmacological probe in drug discovery programs targeting metalloprotease-mediated diseases.

Why (Z)-[1-Amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino Cyclopropanecarboxylate Cannot Be Replaced by Generic Analogs — Procurement Risk Alert


Although numerous sulfonamides and cyclopropanecarboxylates exist in screening libraries, direct substitution of (Z)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino cyclopropanecarboxylate is unsupported by data. In closely related ADAMTS-5 inhibitor series, the N-substituent on the sulfonylamino-cyclopropane core drastically modulates potency, with IC50 values spanning over 1,000-fold depending on the sulfonyl moiety (e.g., 4-chlorobiphenyl-4-sulfonyl vs. 4-fluorobenzenesulfonyl) [1]. The target compound incorporates a 4-chlorobenzenesulfonyl group tethered via a unique ethylideneamino spacer, which is absent in the prototypical 2-phenyl-1-sulfonylaminocyclopropanecarboxylate series. Even minor alterations to the sulfonyl group or the amino acid ester can shift selectivity between ADAMTS-4, ADAMTS-5, MMP-1, and TACE [2], making generic interchange a source of irreproducible screening results.

(Z)-[1-Amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino Cyclopropanecarboxylate: Head-to-Head and Class-Level Quantitative Differentiation Evidence for Scientific Selection


ADAMTS-5 Inhibitory Potency Class-Level Benchmark: The Target Compound Occupies a Unique Structural Niche Not Represented in the Benchmark Shiozaki Series

In the seminal Shiozaki et al. ADAMTS-5 inhibitor series, the most potent compound (compound 22) achieved an Agg-2 IC50 of 7.4 nM with a 4′-chlorobiphenyl-4-sulfonyl substituent [1]. The target compound, (Z)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino cyclopropanecarboxylate, differs in two critical aspects: (i) it replaces the biphenyl motif with a simpler 4-chlorobenzenesulfonyl group, and (ii) it employs an ethylideneamino spacer rather than a direct sulfonamide bond. Within the SAR of this class, the sulfonyl substituent is the primary potency driver; thus, the target compound's uncharacterized activity must be empirically determined — it cannot be extrapolated from the 7.4 nM benchmark. However, the target compound's structural simplicity may confer synthetic tractability and favorable physicochemical properties relative to the high-molecular-weight lead compound.

ADAMTS-5 Aggrecanase-2 Osteoarthritis Metalloprotease Cyclopropane inhibitor

Physicochemical Differentiation: Lower Molecular Weight and Topological PSA vs. ADAMTS-5 Clinical Candidates

The molecular formula of the target compound is C12H13ClN2O4S, with a molecular weight of 316.76 g/mol [1]. This is substantially lower than the lead ADAMTS-5 inhibitors in the Shiozaki series, which exceed 500 g/mol due to biaryl sulfonyl substituents [2]. The compound's topological polar surface area (TPSA) is calculated as approximately 98.5 Ų, falling within the favorable range for oral bioavailability (<140 Ų) [3]. In contrast, compound 22 (the 7.4 nM lead) has a TPSA exceeding 120 Ų and a molecular weight above 550 g/mol [2]. The lower molecular weight and TPSA of the target compound may translate to superior passive permeability and solubility, critical for both in vitro assay compatibility and potential in vivo progression.

Physicochemical properties Drug-likeness ADME Cyclopropane Sulfonamide

Selectivity Differentiation Potential: The Ethylideneamino Spacer Is Absent from All Potent ADAMTS-5 Inhibitors in the Public Domain

A key challenge in metalloprotease inhibitor development is achieving selectivity for ADAMTS-5 over closely related enzymes, particularly ADAMTS-4, MMP-1, and TACE. The Shiozaki et al. carboxylate-based inhibitors achieve >1,000-fold selectivity for ADAMTS-5 over MMP-1 and TACE, but selectivity over ADAMTS-4 remains moderate (typically 10- to 100-fold) [1]. The target compound incorporates an ethylideneamino spacer between the sulfonyl group and the cyclopropanecarboxylate, a structural feature absent from all published selective ADAMTS-5 inhibitors. This spacer introduces an additional rotational degree of freedom and a hydrogen-bond donor/acceptor motif that may differentially engage the S1′ pocket loops that diverge between ADAMTS-4 and ADAMTS-5 [2]. No published data exist on ADAMTS-4 vs. ADAMTS-5 selectivity for this specific chemotype, representing a testable hypothesis.

Selectivity Metalloprotease ADAMTS-4 MMP TACE Structural novelty

Purity and Supply Chain Differentiation: NLT 97% Certified Material vs. Uncharacterized Analog Sources

MolCore supplies (Z)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino cyclopropanecarboxylate (CAS 1025535-91-4) with a purity specification of NLT 97% under ISO-certified quality systems . In contrast, many structurally related sulfonylaminocyclopropanecarboxylate analogs from general chemical suppliers lack certified purity documentation, with purity often unspecified or listed merely as '95%+' without batch-specific analytical data. The defined (Z)-stereochemistry of the ethylideneamino group in this compound is also a critical quality attribute; the corresponding (E)-isomer or stereochemical mixtures could exhibit different biological activities, as stereochemistry profoundly affects metalloprotease inhibitor potency [1]. Procurement of material with undefined stereochemistry risks non-reproducible biological results.

Purity Quality control Procurement Chemical supply ISO certification

(Z)-[1-Amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino Cyclopropanecarboxylate: Evidence-Anchored Application Scenarios for Scientific Procurement


ADAMTS-5 Selectivity Profiling: Head-to-Head Screening Against ADAMTS-4, MMP-1, and TACE

Procure this compound to empirically test the hypothesis that the ethylideneamino spacer confers differential ADAMTS-5/ADAMTS-4 selectivity. The Shiozaki series demonstrates that structurally distinct sulfonyl substituents can shift selectivity profiles by orders of magnitude [1]. Running this compound alongside known selective inhibitors (e.g., compound 22) in parallel ADAMTS-4 and ADAMTS-5 enzymatic assays will generate novel SAR data for this unexplored chemotype. The defined (Z)-stereochemistry ensures that observed selectivity effects are not confounded by isomeric mixtures.

Osteoarthritis Target Validation Using a Structurally Novel Chemical Probe

Use as a chemical probe in cartilage explant models to assess aggrecanase-mediated aggrecan degradation. The compound's cyclopropanecarboxylate scaffold is analogous to the Shiozaki carboxylate inhibitors, which show efficacy in bovine nasal cartilage explant assays with >1,000-fold selectivity over MMP-1 and TACE [1]. The lower molecular weight (316.76 g/mol) relative to existing leads [2] may improve tissue penetration in explant assays, potentially yielding cleaner target engagement data.

Medicinal Chemistry Hit-to-Lead Optimization: Scaffold-Hopping from Biaryl to Monochlorophenyl Sulfonyl Series

Initiate a hit-to-lead campaign using this compound as a minimal pharmacophore for ADAMTS-5. The 4-chlorobenzenesulfonyl group represents a significant reduction in molecular complexity compared to the 4′-chlorobiphenyl-4-sulfonyl moiety in compound 22 (IC50 = 7.4 nM) [1]. Systematic SAR expansion around the ethylideneamino spacer, cyclopropane substitution, and ester modification could identify novel patentable chemical space with improved physicochemical properties. The compound's purity (NLT 97%) supports reliable initial SAR data generation.

Multi-Metalloprotease Selectivity Panel Screening

Screen against a panel of zinc-dependent metalloproteases (ADAMTS-4, ADAMTS-5, MMP-1, MMP-2, MMP-9, MMP-13, TACE) to establish the selectivity fingerprint of this ethylideneamino-spacer chemotype. The Shiozaki carboxylate series established that selectivity over MMP-1 and TACE is achievable with appropriate sulfonyl substitution, but the ethylideneamino spacer introduces a hydrogen-bonding motif that could either enhance or degrade selectivity [1]. This panel screening will provide the first quantitative selectivity data for this unique scaffold, informing procurement decisions for follow-up analogs.

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